molecular formula C6H5ClN4 B1611524 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 55643-82-8

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B1611524
CAS No.: 55643-82-8
M. Wt: 168.58 g/mol
InChI Key: SPPCXCJWUYLSNX-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound with the molecular formula C6H5ClN4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetyl acetone in absolute ethanol under reflux conditions at 80°C for 6 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom in the presence of a base.

    Oxidation/Reduction: Standard oxidizing or reducing agents can be used, depending on the desired transformation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its dual inhibitory action on c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its structural features allow for specific interactions with these kinases, leading to effective inhibition and potential therapeutic benefits .

Properties

IUPAC Name

6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPCXCJWUYLSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480692
Record name 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55643-82-8
Record name 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 2
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 3
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 4
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 5
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Reactant of Route 6
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

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